molecular formula C15H17O2P B14428323 Methyl bis(4-methylphenyl)phosphinate CAS No. 83470-30-8

Methyl bis(4-methylphenyl)phosphinate

Cat. No.: B14428323
CAS No.: 83470-30-8
M. Wt: 260.27 g/mol
InChI Key: VDKZJUNDKZIREQ-UHFFFAOYSA-N
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Description

Methyl bis(4-methylphenyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to two 4-methylphenyl groups and a methyl group. This compound is part of a broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bis(4-methylphenyl)phosphinate typically involves the reaction of 4-methylphenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid is replaced by a methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl bis(4-methylphenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl bis(4-methylphenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl bis(4-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the inhibition of metalloproteases, where the compound binds to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl)phosphine: Similar in structure but lacks the methyl group on the phosphinate.

    Phenylphosphinic acid: Contains a phosphinic acid group bonded to a phenyl group.

    Methylphenylphosphinate: Contains a phosphinate group bonded to a methyl and a phenyl group.

Uniqueness

Methyl bis(4-methylphenyl)phosphinate is unique due to the presence of two 4-methylphenyl groups and a methyl group on the phosphinate. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

83470-30-8

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

IUPAC Name

1-[methoxy-(4-methylphenyl)phosphoryl]-4-methylbenzene

InChI

InChI=1S/C15H17O2P/c1-12-4-8-14(9-5-12)18(16,17-3)15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

VDKZJUNDKZIREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)OC

Origin of Product

United States

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